
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C21H22ClN7O2 and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Modification and Analgesic Activity
The urea-based compound N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) is a potent TRPV1 antagonist. Research has focused on modifying its structure to enhance pharmacological profiles while reducing side effects, such as hyperthermia, by substituting the pyridine ring with a pyrimidine ring or 1,2,3,4-tetrahydro-β-carboline scaffold, leading to analogs like N-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxamide (7o) with improved tolerability and pharmacological activity (Nie et al., 2020).
Novel Analgesic and Anti-Inflammatory Agents
Novel compounds derived from visnagenone and khellinone have been synthesized and shown to possess significant analgesic and anti-inflammatory properties. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have demonstrated high inhibitory activity on COX-2, with analgesic and anti-inflammatory activities comparable to standard drugs, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Synthesis of Urapidil
An efficient technique for the synthesis of Urapidil, a drug used for treating hypertension, has been developed using β-cyclodextrin as an inverse phase-transfer catalyst. This method offers a significant improvement in yield and purity, providing a scalable approach for the production of Urapidil, which could enhance its availability and affordability for hypertension management (Li et al., 2012).
Anticonvulsant Drug Properties
Research into the structural and electronic properties of various anticonvulsant compounds, including those containing pyridazine, triazine, and pyrimidine moieties, has provided insights into their potential mechanisms of action. The studies have focused on understanding how modifications to these compounds can influence their effectiveness and selectivity in treating convulsive disorders (Georges et al., 1989).
Metabolism and Pharmacokinetics
Investigations into the metabolism, excretion, and pharmacokinetics of various compounds, including those with dipeptidyl peptidase IV inhibitory activity, have provided valuable information on their absorption, distribution, and elimination profiles. Understanding these properties is crucial for optimizing the dosing and administration of these compounds to maximize their therapeutic potential while minimizing adverse effects (Sharma et al., 2012).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN7O2/c1-31-18-6-5-15(22)12-17(18)27-21(30)26-16-13-24-20(25-14-16)29-10-8-28(9-11-29)19-4-2-3-7-23-19/h2-7,12-14H,8-11H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGNRJDLHAZUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


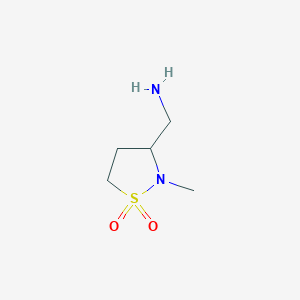

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2794995.png)
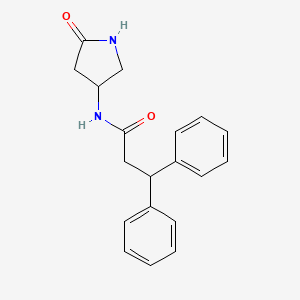
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide](/img/structure/B2794999.png)
![5-Fluoro-N-methyl-N-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2795000.png)
![1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2795004.png)
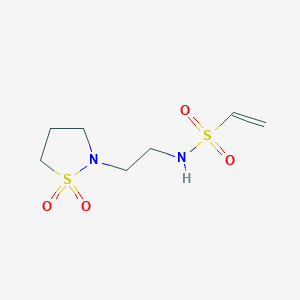
![3,4-dichloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2795010.png)
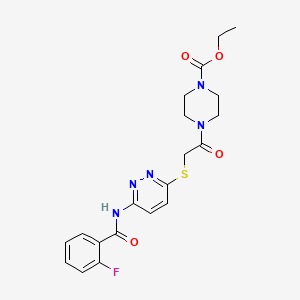

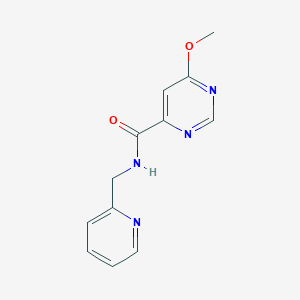
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2795014.png)